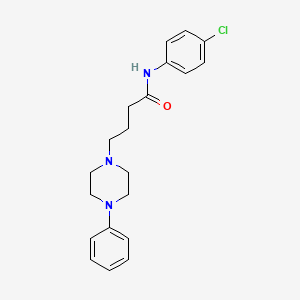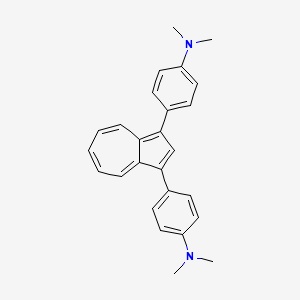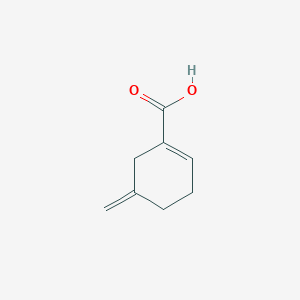
N-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide is a chemical compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide typically involves the following steps:
Formation of 4-(4-phenylpiperazin-1-yl)butanoic acid: This intermediate can be synthesized by reacting 4-phenylpiperazine with butanoic acid under acidic conditions.
Amidation Reaction: The 4-(4-phenylpiperazin-1-yl)butanoic acid is then reacted with 4-chloroaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids
Properties
CAS No. |
923024-37-7 |
|---|---|
Molecular Formula |
C20H24ClN3O |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-4-(4-phenylpiperazin-1-yl)butanamide |
InChI |
InChI=1S/C20H24ClN3O/c21-17-8-10-18(11-9-17)22-20(25)7-4-12-23-13-15-24(16-14-23)19-5-2-1-3-6-19/h1-3,5-6,8-11H,4,7,12-16H2,(H,22,25) |
InChI Key |
OXPPQZQGXMOKCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14193439.png)
![2-[(Prop-2-yn-1-yl)oxy]ethyl prop-2-ynoate](/img/structure/B14193447.png)
![Oxazole, 2-[1,1'-biphenyl]-4-yl-4,5-dimethyl-](/img/structure/B14193450.png)
![4-[(Cyclohexylmethyl)amino]pent-3-en-2-one](/img/structure/B14193464.png)
![Phenyl{4-[2-(phenylsulfanyl)ethenyl]phenyl}methanone](/img/structure/B14193465.png)



![3-Bromo-9-{[(prop-1-en-1-yl)oxy]methyl}-9H-carbazole](/img/structure/B14193479.png)


![1-Piperidinebutanoic acid, 4-[[(1-naphthalenylcarbonyl)oxy]methyl]-](/img/structure/B14193511.png)

